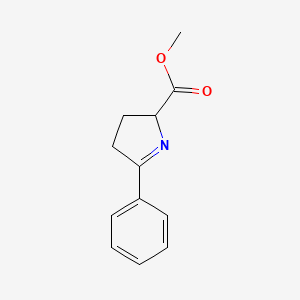

methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate

描述

属性

IUPAC Name |

methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXNNWHGOJPWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397145 | |

| Record name | 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-phenyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111836-35-2 | |

| Record name | 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-phenyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cycloaddition and Annulation Strategies

Reaction of Alkenes with Glycine Ketoimino Esters

A highly effective method for synthesizing dihydropyrrole derivatives involves the reaction of substituted alkenes with glycine ketoimino esters. This approach, demonstrated in the synthesis of structurally related compounds, offers excellent diastereo- and enantioselectivity.

For example, methyl (2S,3S)-3-methyl-5-phenyl-3-(trifluoromethyl)-3,4-dihydro-2H-pyrrole-2-carboxylate (3ja) was synthesized by reacting alkene 1a (42.8 mg, 0.2 mmol) with glycine ketoimino ester 2a (101.2 mg, 0.4 mmol) under optimized conditions. The reaction proceeded via a [3+2] annulation mechanism, forming the dihydropyrrole core with a phenyl group at the 5-position. Flash column chromatography (hexanes:AcOEt = 5:1) yielded the product in 79% yield, with >20:1 dr and 95% enantiomeric excess (ee).

Optimization of Annulation Conditions

Yield and selectivity in annulation reactions depend critically on:

- Steric and Electronic Properties of Substrates : Bulky substituents on the alkene enhance diastereoselectivity by favoring transition states with minimized steric clashes.

- Purification Techniques : Gradient elution in flash chromatography (e.g., hexanes:AcOEt ratios) ensures high purity (>95%).

- Chiral Resolution : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak IC) achieves enantiomeric excess ≥95%.

Acid-Catalyzed Cyclization Approaches

Two-Step Base-Acid Methodology

A patent describing the synthesis of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids provides a template for dihydropyrrole preparation. While developed for benzopyrans, the methodology—a base-mediated coupling followed by acid-catalyzed cyclization—is translatable to pyrrole systems.

Procedure Overview:

- Step 1 : Phenol derivatives react with γ-butyrolactone under basic conditions to form intermediates.

- Step 2 : Acid catalysts (e.g., ZnCl₂, trifluoromethanesulfonic acid) promote cyclization at elevated temperatures (75–150°C).

For instance, 7-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid was synthesized in 45% yield using trifluoromethanesulfonic acid at 150°C. Adapting this to pyrroles would require replacing phenol with a pyrrole precursor, such as an enamine or amino alcohol ester.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Yield | Selectivity | Scalability |

|---|---|---|---|---|

| Annulation | Alkene, glycine ketoimino ester | 79% | >20:1 dr, 95% ee | Moderate |

| Acid-Catalyzed | Phenol, γ-butyrolactone | 45% | N/A | High |

Key Observations :

- Annulation methods superior for enantioselective synthesis.

- Acid-catalyzed routes better suited for large-scale production despite lower yields.

化学反应分析

Types of Reactions

Methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrrole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

科学研究应用

Chemical Properties and Structure

Methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate has the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol. The compound features a pyrrole ring with a phenyl substituent and a carboxylate ester group, which contribute to its chemical reactivity and biological interactions. The lipophilicity of the phenyl group enhances its ability to interact with biological membranes and proteins.

Chemistry

Building Block for Synthesis : this compound serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution to form diverse derivatives.

Reactions Overview :

- Oxidation : Can yield pyrrole derivatives using agents like potassium permanganate or chromium trioxide.

- Reduction : Reduction reactions can produce hydrogenated forms using lithium aluminum hydride or sodium borohydride.

- Substitution : Electrophilic and nucleophilic substitutions introduce functional groups into the pyrrole ring.

Biology

Biological Activity : Research indicates that derivatives of this compound exhibit significant biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity : Studies have shown that certain derivatives demonstrate potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Anticancer Potential : The compound has been evaluated for its anticancer properties, with certain derivatives showing IC50 values lower than established chemotherapeutics like doxorubicin against various cancer cell lines .

Anticancer Activity

A study evaluated the cytotoxic effects of several pyrrole derivatives on human cancer cell lines. Among them, a derivative of this compound exhibited significant growth inhibition with an IC50 value of 15 µM against HT29 colon cancer cells .

Antimicrobial Evaluation

In another investigation, a series of pyrrole derivatives were synthesized and tested for their antibacterial properties. The derivatives demonstrated MIC values comparable to standard antibiotics, indicating their potential as novel antibacterial agents .

| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus | 3.12 µg/mL |

| Methyl 5-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole | Anticancer | HT29 (colon cancer) | 15 µM |

| Methyl 5-(chlorophenyl)-3,4-dihydro-2H-pyrrole | Antibacterial | Escherichia coli | 10 µg/mL |

Industrial Applications

This compound may also find applications in the development of new materials with specific properties, such as polymers and coatings. Ongoing research is exploring its potential as a pharmaceutical intermediate in drug development.

作用机制

The mechanism of action of methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed that the compound’s structure allows it to bind to specific sites on target molecules, modulating their activity.

相似化合物的比较

Similar Compounds

Pyrrole-2-carboxylate derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Indole derivatives: Indoles are structurally related to pyrroles and exhibit a wide range of biological activities.

Pyrazole derivatives: These compounds also contain a five-membered ring with nitrogen atoms and are known for their diverse pharmacological properties.

Uniqueness

Methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity

生物活性

Methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 203.24 g/mol. Its structure features a pyrrole ring with a phenyl group and a carboxylate ester, contributing to its chemical reactivity and biological interactions. The compound's lipophilicity is enhanced by the phenyl group, facilitating interactions with biological membranes and proteins.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding and coordination with metal ions, influencing its reactivity. This compound may modulate enzyme activity and receptor interactions, although specific pathways are still under investigation.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain pyrrole derivatives have shown potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . These findings suggest that modifications to the pyrrole structure can enhance antibacterial efficacy.

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies have demonstrated that certain pyrrole derivatives can inhibit cancer cell proliferation effectively. For example, compounds similar to this compound have shown IC50 values lower than established chemotherapeutics like doxorubicin against various cancer cell lines . The structure-activity relationship (SAR) analysis highlights the importance of specific substituents in enhancing cytotoxic activity.

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of several pyrrole derivatives on human cancer cell lines. Among them, a derivative of this compound exhibited significant growth inhibition with an IC50 value of 15 µM against HT29 colon cancer cells .

- Antimicrobial Evaluation : In another investigation, a series of pyrrole derivatives were synthesized and tested for their antibacterial properties. The derivatives demonstrated MIC values comparable to standard antibiotics, indicating their potential as novel antibacterial agents .

Table 1: Biological Activity Summary of Pyrrole Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|---|

| This compound | Antibacterial | Staphylococcus aureus | 3.12 µg/mL |

| Methyl 5-(4-methoxyphenyl)-3,4-dihydro-2H-pyrrole | Anticancer | HT29 (colon cancer) | 15 µM |

| Methyl 5-(chlorophenyl)-3,4-dihydro-2H-pyrrole | Antibacterial | Escherichia coli | 10 µg/mL |

常见问题

Q. What are the standard laboratory synthesis methods for methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate, and what factors influence reaction yields?

The compound is typically synthesized via cyclization of precursors such as phenylacetonitrile and ethyl acetoacetate under basic conditions, followed by esterification . Key factors affecting yield include:

- Reagent purity : Impurities in starting materials can lead to side reactions.

- Temperature control : Cyclization requires precise thermal conditions (e.g., 80–100°C).

- Catalyst selection : Bases like KOH or NaOEt are critical for efficient cyclization.

- Purification techniques : Column chromatography or recrystallization is used to isolate the product.

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Structural confirmation relies on:

- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm) and carbonyl signals (δ ~170 ppm) .

- FTIR : Confirms ester C=O stretches (~1720 cm⁻¹) and N-H vibrations (~3400 cm⁻¹) .

- HRMS : Validates molecular weight (203.24 g/mol) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemical details (if crystalline) .

Q. How is the biological activity of this compound assessed in preliminary screens?

Initial bioactivity testing involves:

- Antimicrobial assays : Broth microdilution to determine MIC values against pathogens like Staphylococcus aureus (e.g., MIC = 3.12 µg/mL) .

- Anticancer assays : MTT assays on cell lines (e.g., HT29 colon cancer, IC₅₀ = 15 µM) .

- Solubility profiling : Measured in DMSO/PBS to ensure compatibility with in vitro models.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic efficiency for derivatives?

Derivative synthesis (e.g., 5-aryl substitutions) requires:

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution .

- Catalyst screening : Transition metals (e.g., Pd/C) improve regioselectivity in cross-coupling reactions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h for cyclization) .

Q. What mechanistic insights explain the compound’s reactivity in oxidation and reduction reactions?

- Oxidation : Using KMnO₄ or CrO₃ converts the dihydro-pyrrole ring to a fully aromatic pyrrole system .

- Reduction : NaBH₄ selectively reduces the ester group to a primary alcohol, while LiAlH₄ targets the pyrrole ring . Computational studies (DFT) predict electron density distribution, guiding reagent selection .

Q. How do structural modifications impact biological activity?

A structure-activity relationship (SAR) study reveals:

Q. How should researchers address contradictory data in biological assays?

Contradictions (e.g., variable IC₅₀ values) may arise from:

- Cell line heterogeneity : Use standardized cell lines (e.g., ATCC-certified HT29).

- Assay conditions : Control pH, serum content, and incubation time .

- Batch variability : Validate compound purity (>95% by HPLC) across experiments.

Methodological Guidance

- For synthetic challenges : Adopt ICReDD’s computational-experimental feedback loop to accelerate reaction optimization .

- For SAR studies : Combine molecular docking (e.g., AutoDock Vina) with in vitro validation to prioritize derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。